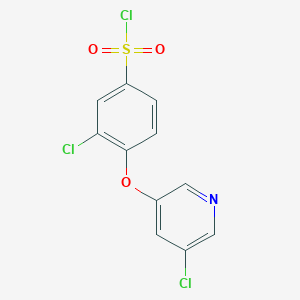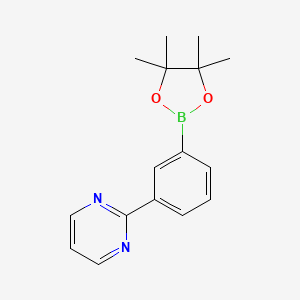
3-Chloro-4-(5-chloropyridin-3-yl)oxybenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(5-chloropyridin-3-yl)oxybenzenesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chloropyridinyl group and a chlorobenzenesulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(5-chloropyridin-3-yl)oxybenzenesulfonyl chloride typically involves the reaction of 3-chloropyridine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include chlorinating agents and solvents such as dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are essential to achieve high efficiency and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(5-chloropyridin-3-yl)oxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
3-Chloro-4-(5-chloropyridin-3-yl)oxybenzenesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-4-(5-chloropyridin-3-yl)oxybenzenesulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridine: An aryl chloride used as a building block in organic synthesis.
4-Chloropyridine: Another chloropyridine isomer with similar reactivity.
5-Chloro-3-pyridineboronic acid: Used in cross-coupling reactions.
Uniqueness
3-Chloro-4-(5-chloropyridin-3-yl)oxybenzenesulfonyl chloride is unique due to its dual functional groups (chloropyridinyl and chlorobenzenesulfonyl chloride), which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H6Cl3NO3S |
|---|---|
Molecular Weight |
338.6 g/mol |
IUPAC Name |
3-chloro-4-(5-chloropyridin-3-yl)oxybenzenesulfonyl chloride |
InChI |
InChI=1S/C11H6Cl3NO3S/c12-7-3-8(6-15-5-7)18-11-2-1-9(4-10(11)13)19(14,16)17/h1-6H |
InChI Key |
GYGXIUFMLNMFGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OC2=CC(=CN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13875199.png)


![Ethyl 2-[(3,4-dimethoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B13875220.png)



![N-ethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13875232.png)

![1-[4-(2,6-Dimethylpiperidin-1-yl)sulfonylphenyl]ethanone](/img/structure/B13875248.png)

![phenyl-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]methanone](/img/structure/B13875255.png)
![3-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13875262.png)
